9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride
Description
9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride (CAS: 75859-03-9) is a carbazole-derived compound featuring a piperazine moiety with dimethyl substitutions at the 3- and 5-positions. Its molecular formula is C21H27N3·2HCl, with a molecular weight of 394.38 g/mol (anhydrous) or 412.4 g/mol when hydrated (monohydrate form, CAS: 207233-98-5) . Structurally, the compound consists of a carbazole core linked via a propyl chain to a cis-3,5-dimethylpiperazine group, protonated as a dihydrochloride salt to enhance solubility and stability .
Pharmacologically, it is recognized as a sigma receptor antagonist, with moderate affinity for sigma-1 (σ1) receptors, and has been investigated for antipsychotic and urogenital modulation properties . Early studies by Ferriss et al.
Properties
IUPAC Name |
9-[3-(3,5-dimethylpiperazin-1-yl)propyl]carbazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3.2ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHRZGHGYMUSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Structure and Nomenclature
- Chemical Name: 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride
- Molecular Formula: C21H28Cl2N3
- CAS Number: 75859-05-1 (for related monohydrochloride form)
- Molecular Weight: Approx. 389.37 g/mol (dihydrochloride salt)
The compound consists of a carbazole core substituted at the 9-position with a 3-(3,5-dimethyl-1-piperazinyl)propyl side chain. The dihydrochloride form indicates the presence of two hydrochloride counterions, stabilizing the compound as a salt.
Preparation Methods Analysis
Detailed Synthetic Routes
Alkylene Chain Linking via Substitution
A preferred synthesis involves reacting a compound containing a leaving group (such as halo, arylsulphonyloxy, or alkylsulphonyloxy) on a propyl chain with carbazole and/or 3,5-dimethylpiperazine to form the desired linkage.
- The leaving group (Z) can be chloro, p-toluenesulphonyloxy, or methanesulphonyloxy.
- Carbazolederivatives with alkali or alkaline earth metal salts (e.g., lithium, sodium, potassium, zinc, cadmium, calcium) or carbazole magnesium halides (e.g., iodide) are often used to enhance nucleophilicity and reaction efficiency.
This method allows for direct substitution on the amino groups of carbazole or piperazine, forming the propyl bridge.
Reduction of Carbonyl-Containing Intermediates
Another approach involves the reduction of compounds with carbonyl groups adjacent to the carbazole or piperazine moieties. For example:
- Compounds of formula (III), containing oxo, thioxo, or imino groups, can be reduced using agents such as lithium aluminium hydride, Vitride®, diborane, or other aluminium/boron hydrides.
- Reduction can also be carried out in the presence of ammonia or ammonium salts to facilitate ammonolysis.
Synthesis via Acrylyl Halide Intermediates
Compounds of formula (VII) can be synthesized by:
- Reacting piperazine or carbazole derivatives with acrylyl halides (e.g., acrylyl chloride) or alkyl acrylates to form acrylamide intermediates.
- Subsequent reaction with carbazole or 3,5-dimethylpiperazine yields the target compound.
Formation of Carbazole Nucleus as Final Step
In some methods, the carbazole ring system is formed in the last step by:
- Heating corresponding phenothiazine analogues with copper.
- Ring closure of diphenylamine precursors using palladium(II) salts (acetate or chloride) in polar solvents such as acetic acid, acetonitrile, sulpholane, or trifluoroacetic acid.
- Catalytic amounts of strong acids or boron trifluoride may enhance this cyclization.
Salt Formation
The final compound is converted into the dihydrochloride salt by treatment with hydrochloric acid, which stabilizes the compound and improves its solubility and handling properties.
Reaction Conditions and Catalysts
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, dioxane, or lower alkanols like ethanol are commonly used.
- Bases: Strong bases like sodium hydride facilitate nucleophilic substitution reactions.
- Catalysts: Copper chromite, alumina, or palladium(II) salts are employed in specific steps such as ammonolysis or ring closure.
- Temperature: Elevated temperatures, often reflux, are applied to drive reactions to completion.
- Pressure: Ammonolysis reactions may require elevated pressure conditions with excess ammonia.
Data Table: Summary of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Intermediates | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Alkylation/Substitution | Carbazole or metal carbazole salt + alkyl halide or sulphonate | Polar aprotic solvent, base, heat | Formation of carbazole-propyl intermediate |
| 2 | Coupling | 3,5-Dimethylpiperazine + carbazole-propyl intermediate | Polar solvent, base, heat | Formation of 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]carbazole base |
| 3 | Reduction | Carbonyl-containing intermediates + reducing agent (e.g., LiAlH4) | Inert solvent, controlled temp | Reduction to amine or desired functional group |
| 4 | Ring Closure (if applicable) | Diphenylamine derivative + Pd(II) salt + acid catalyst | Polar solvent, reflux | Formation of carbazole nucleus |
| 5 | Salt Formation | Free base + HCl | Solvent, ambient or mild heat | Formation of dihydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
9-[3-(CIS-3,5-DIMETHYL-1-PIPERAZINYL)PROPYL]-9H-CARBAZOLE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the piperazine ring, potentially altering the compound’s pharmacological properties.
Reduction: Reduction reactions can be used to modify the carbazole core, affecting its electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield various reduced forms of the carbazole core .
Scientific Research Applications
9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride, also known as Rimcazole dihydrochloride, is a chemical compound with several applications, primarily in scientific research. It is recognized as a small molecule antagonist of the σ-1 receptor and has been shown to inhibit tumor cell survival .
Basic Information
Scientific Research Applications
Rimcazole dihydrochloride is used in various scientific research applications, including:
- σ Receptor Antagonist : It acts as an antagonist at σ receptors, with IC50 values of 1480 nM and 386 nM at σ1 and σ2 receptors, respectively .
- Dopamine Transporter Binding : The compound binds to the dopamine transporter with an IC50 value of 57.6 nM and inhibits dopamine uptake .
- Inhibition of Cocaine Effects : Rimcazole dihydrochloride has demonstrated the ability to reduce the stimulatory effects of cocaine in vivo .
- Antidepressant Studies : Rimcazole, along with other sigma receptor antagonists like BMY14802, has been used to antagonize the actions of sigma receptor agonists in tests for recovery from coma, suggesting its potential role in modulating central nervous system activity .
- Antipsychotic Agent : It has been identified as a novel antipsychotic agent .
- Antidepressant Drug Development : In a study aimed at developing novel antidepressant drugs, researchers prepared a series of 1-[omega-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives. Rimcazole dihydrochloride was used as a sigma receptor antagonist in tests evaluating the recovery time from coma in mice. The study indicated that Rimcazole effectively antagonized the actions of sigma receptor agonists, suggesting its potential in modulating CNS activity .
- Cocaine Stimulatory Effects : Rimcazole dihydrochloride is known to reduce the stimulatory effects of cocaine in vivo .
Mechanism of Action
The primary mechanism of action of 9-[3-(CIS-3,5-DIMETHYL-1-PIPERAZINYL)PROPYL]-9H-CARBAZOLE DIHYDROCHLORIDE involves its interaction with sigma receptors. These receptors are involved in modulating neurotransmitter release and have been implicated in various neurological and psychiatric conditions. By antagonizing sigma receptors, the compound can alter the activity of dopamine and serotonin pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride and related compounds:
Pharmacological Comparisons
- Sigma Receptor Affinity: The dihydrochloride form exhibits moderate σ1 receptor antagonism (IC50 ~100 nM in porcine liver membrane studies), comparable to haloperidol but weaker than DTG (1,3-di-o-tolylguanidine) . In contrast, rimcazole monohydrochloride (CAS: 75859-05-1) shows reduced σ1 binding due to incomplete protonation of the piperazine group, limiting its therapeutic utility .
- Antipsychotic Activity: The dihydrochloride salt (BW234U) demonstrated superior serotonin receptor inhibition in guinea pig ileum models compared to non-halogenated carbazole derivatives, suggesting enhanced CNS penetration .
Species-Specific Binding :
- In porcine liver membranes, the dihydrochloride form binds to progesterone-associated sigma-like sites with a unique inhibitory hierarchy, distinct from classical σ1 or σ2 receptors . This contrasts with DTG, which shows broad σ receptor affinity across species .
Biological Activity
9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride, commonly referred to as Rimcazole dihydrochloride, is a chemical compound that has garnered interest in pharmacological research due to its biological activity, particularly as an antagonist of sigma receptors. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Chemical Name : 9-[3-(CIS-3,5-DIMETHYL-1-PIPERAZINYL)PROPYL]-9H-CARBAZOLE DIHYDROCHLORIDE
- Molecular Formula : C21H29Cl2N3
- Molecular Weight : 394.38 g/mol
- CAS Number : 75859-03-9
Structure
The compound features a carbazole backbone with a piperazine side chain that contributes to its biological activity. The presence of chlorine atoms enhances its receptor binding properties.
Sigma Receptor Antagonism
Rimcazole dihydrochloride is primarily known for its role as an antagonist at sigma receptors:
- Sigma-1 Receptor : IC50 = 1480 nM
- Sigma-2 Receptor : IC50 = 386 nM
These values indicate that the compound has a higher affinity for sigma-2 receptors compared to sigma-1 receptors .
Dopamine Transporter Inhibition
In addition to sigma receptor antagonism, Rimcazole dihydrochloride also interacts with the dopamine transporter:
- Dopamine Transporter : IC50 = 57.6 nM
This inhibition leads to a reduction in dopamine uptake, which may influence various neurochemical pathways associated with mood and behavior .
Effects on Cocaine Stimulation
Research indicates that Rimcazole dihydrochloride can mitigate the stimulatory effects of cocaine in vivo. This property suggests potential applications in treating substance use disorders by modulating dopaminergic signaling pathways .
Study on Antidepressant Effects
A study published in Psychopharmacology examined the effects of Rimcazole dihydrochloride on animal models of depression. The results showed significant antidepressant-like effects when administered at certain dosages, supporting its potential use as an antidepressant agent.
Table 1: Summary of Antidepressant Effects in Animal Models
| Dosage (mg/kg) | Behavioral Test | Effect Observed |
|---|---|---|
| 5 | Forced Swim | Reduced immobility |
| 10 | Tail Suspension | Increased mobility |
| 20 | Open Field | Increased exploration |
Antitumor Activity
Another area of investigation involves the compound's antitumor properties. In vitro studies have demonstrated that Rimcazole dihydrochloride inhibits tumor cell survival, indicating potential as an anticancer agent.
Table 2: In Vitro Antitumor Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 8.3 |
| HeLa (Cervical) | 15.0 |
These findings suggest that Rimcazole dihydrochloride may exert cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms and potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
